

An In-Depth Technical Guide to 15-Iodopentadecanoic Acid: Structure, Properties, and Applications

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Compound of Interest

Compound Name: 15-Iodopentadecanoic acid

Cat. No.: B15277949

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For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Iodopentadecanoic acid is a halogenated derivative of the saturated fatty acid, pentadecanoic acid. This guide provides a comprehensive overview of its chemical structure, and physicochemical properties, and explores its primary application as a tracer in myocardial metabolism studies. Due to the limited availability of direct data for **15-iodopentadecanoic acid**, this document leverages information from its closely related and extensively studied analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA), to infer potential characteristics and experimental utility. This guide also touches upon the known biological roles of its parent compound, pentadecanoic acid, to provide a broader context for its potential physiological significance.

Chemical Structure and Properties

15-Iodopentadecanoic acid is a 15-carbon long-chain fatty acid with an iodine atom substituted at the terminal (omega) position.

Chemical Structure:

While specific, experimentally determined quantitative data for **15-iodopentadecanoic acid** is scarce in publicly available literature, the properties of its parent compound, pentadecanoic

acid, and its phenyl analog, 15-(p-iodophenyl)pentadecanoic acid, are summarized below to provide an estimation of its characteristics.

Table 1: Physicochemical Properties of Pentadecanoic Acid and Related Compounds

| Property | Pentadecanoic Acid | 15-(p-iodophenyl)pentadecanoic acid (IPPA) | 15-Iodopentadecanoic Acid (Predicted) |
|------------------|--|--|--|
| Chemical Formula | C15H30O2 | C21H33IO2 | C15H29IO2 |
| Molecular Weight | 242.40 g/mol | 444.39 g/mol | 368.28 g/mol |
| Melting Point | 52.3 °C | Data not readily available | Likely a solid at room temperature with a melting point higher than pentadecanoic acid due to the heavier iodine atom. |
| Boiling Point | 338.7 °C | Data not readily available | Expected to have a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform. | Soluble in organic solvents. | Expected to be insoluble in water and soluble in organic solvents. |

Spectroscopic Data:

Specific NMR and mass spectrometry data for **15-iodopentadecanoic acid** are not readily available. However, based on its structure, the following characteristic peaks would be expected:

- ¹H NMR: A triplet around 3.2 ppm corresponding to the methylene protons adjacent to the iodine atom (-CH₂-I), a triplet around 2.3 ppm for the methylene protons adjacent to the carboxyl group (-CH₂-COOH), a broad singlet for the carboxylic acid proton (-COOH), and a large multiplet between 1.2 and 1.7 ppm for the remaining methylene protons.

- ^{13}C NMR: A signal at a low field for the carbonyl carbon, a signal for the carbon attached to iodine, and a series of signals in the aliphatic region for the other methylene carbons.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M^+) and characteristic fragmentation patterns including the loss of an iodine atom and fragments corresponding to the aliphatic chain.

Synthesis and Radiolabeling

The synthesis of radioiodinated fatty acids is a critical process for their use in diagnostic imaging. While a specific protocol for **15-iodopentadecanoic acid** is not detailed in the available literature, a general approach can be inferred from the synthesis of similar compounds like 15-(p-iodophenyl)pentadecanoic acid.

General Synthesis Approach:

The synthesis typically involves the preparation of a suitable precursor molecule that can be readily iodinated. For **15-iodopentadecanoic acid**, this would likely involve the synthesis of 15-hydroxypentadecanoic acid or 15-bromopentadecanoic acid, followed by a nucleophilic substitution reaction to introduce the iodine atom. For radiolabeling, a radioactive isotope of iodine (e.g., ^{123}I , ^{125}I , or ^{131}I) is used.

Experimental Protocol: Synthesis of a Radioiodinated Fatty Acid Analog (Illustrative)

The following is a generalized protocol based on the synthesis of radioiodinated fatty acid analogs. Note: This is not a direct protocol for **15-iodopentadecanoic acid** and would require optimization.

Objective: To synthesize a ^{125}I -labeled long-chain fatty acid.

Materials:

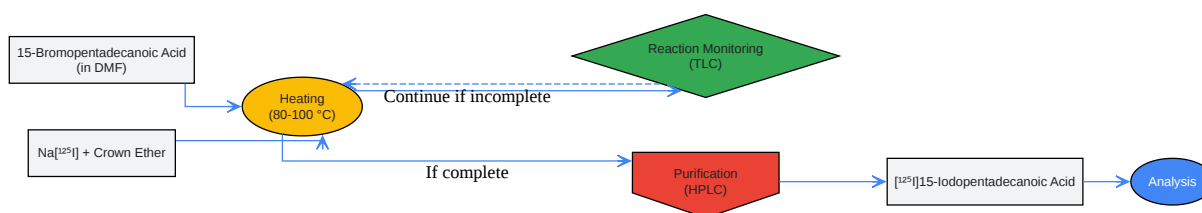
- 15-bromopentadecanoic acid (precursor)
- Sodium [^{125}I]iodide
- Dimethylformamide (DMF)

- Crown ether (e.g., 18-crown-6)
- Heating apparatus
- Thin-layer chromatography (TLC) system
- High-performance liquid chromatography (HPLC) system for purification

Procedure:

- Dissolve 15-bromopentadecanoic acid in anhydrous DMF.
- Add sodium [^{125}I]iodide and a catalytic amount of crown ether to the reaction mixture. The crown ether helps to solubilize the iodide salt and enhance its nucleophilicity.
- Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for a specified period (e.g., 1-2 hours).
- Monitor the progress of the reaction using TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Purify the crude product using HPLC to isolate the [^{125}I]**15-iodopentadecanoic acid**.
- Confirm the identity and purity of the final product using appropriate analytical techniques.

Diagram: General Workflow for Radiosynthesis



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Caption: General workflow for the synthesis of a radioiodinated fatty acid.

Biological Activity and Applications

The primary application of **15-iodopentadecanoic acid** and its analogs is as a tracer for studying myocardial fatty acid metabolism. Fatty acids are the primary energy source for the heart, and alterations in their metabolism are associated with various cardiovascular diseases.

Myocardial Fatty Acid Uptake Studies:

Radioiodinated fatty acids are taken up by cardiomyocytes in a manner analogous to natural fatty acids. Their distribution and clearance from the myocardium can be monitored using imaging techniques like Single Photon Emission Computed Tomography (SPECT), providing valuable information about regional blood flow and metabolic function.

Studies with the analog 15-(p-iodophenyl)pentadecanoic acid (IPPA) have shown that it is taken up by the heart and undergoes β -oxidation, although at a slower rate than native fatty acids. The iodine atom allows for external detection without significantly altering the molecule's biological behavior in terms of uptake and initial metabolic steps.

Experimental Protocol: Evaluation of Myocardial Uptake in an Animal Model (Illustrative)

Objective: To assess the myocardial uptake of a radioiodinated fatty acid in a rat model.

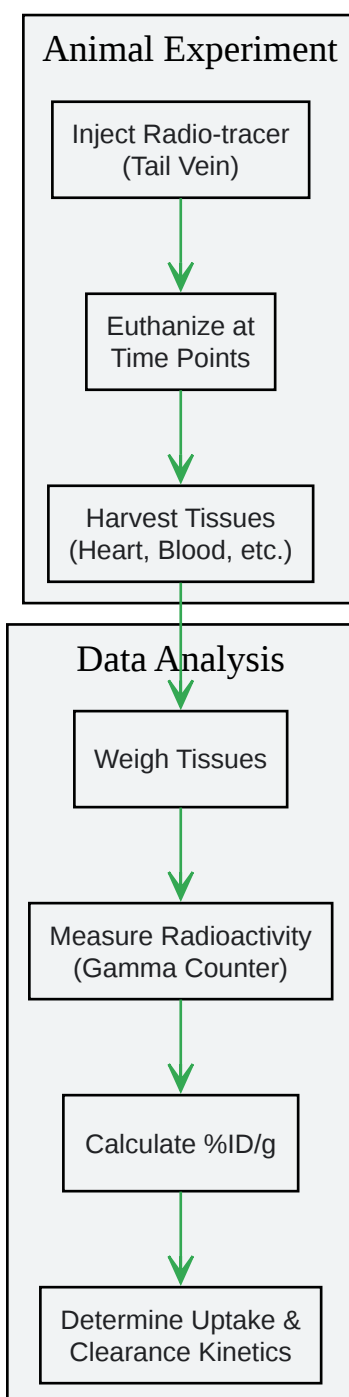
Materials:

- Radioiodinated **15-iodopentadecanoic acid** (or analog)
- Anesthetized rats
- Gamma counter
- Surgical instruments for tissue harvesting

Procedure:

- Administer a known amount of the radioiodinated fatty acid to the rats via tail vein injection.
- At various time points post-injection (e.g., 5, 15, 30, 60 minutes), euthanize a subset of the animals.
- Excise the hearts and other organs of interest (e.g., blood, liver, muscle).
- Weigh the tissue samples.
- Measure the radioactivity in each tissue sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
- Analyze the data to determine the kinetics of uptake and clearance from the heart.

Diagram: Experimental Workflow for Myocardial Uptake Study



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Caption: Workflow for evaluating myocardial uptake of a radiotracer.

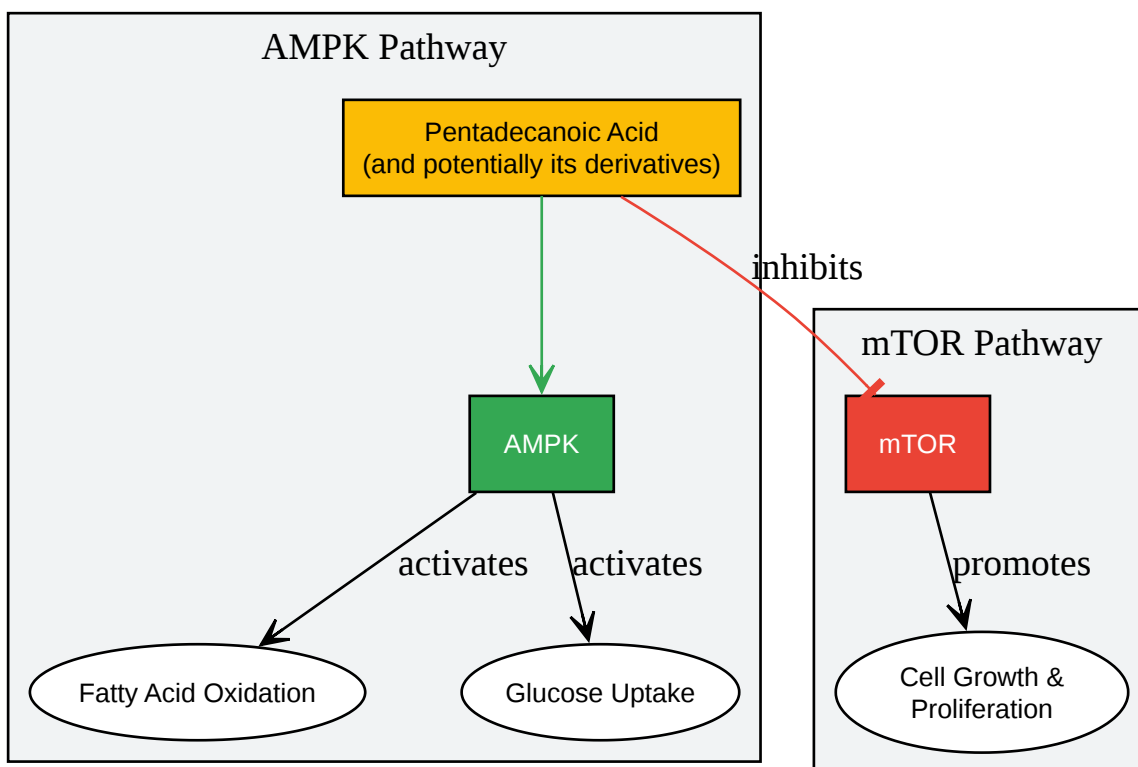
Potential Signaling Pathways

While specific signaling pathways directly modulated by **15-iodopentadecanoic acid** have not been elucidated, the biological activities of its parent compound, pentadecanoic acid (C15:0), offer insights into its potential cellular effects. Pentadecanoic acid has been shown to have several beneficial effects, including anti-inflammatory, anti-fibrotic, and metabolism-regulating properties.

Key Signaling Molecules Potentially Influenced:

- AMP-activated protein kinase (AMPK): Pentadecanoic acid is known to activate AMPK, a central regulator of cellular energy homeostasis. AMPK activation promotes glucose uptake and fatty acid oxidation.
- Mammalian target of rapamycin (mTOR): Pentadecanoic acid has been shown to inhibit the mTOR pathway, which is involved in cell growth, proliferation, and survival. mTOR inhibition is a target for various therapeutic interventions, including cancer and aging.

Diagram: Potential Signaling Pathways Influenced by Pentadecanoic Acid



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Caption: Potential signaling pathways affected by pentadecanoic acid.

Conclusion

15-Iodopentadecanoic acid holds potential as a valuable research tool, particularly in the field of cardiac imaging and metabolic studies. While direct experimental data for this specific compound is limited, the extensive research on its analog, 15-(p-iodophenyl)pentadecanoic acid, provides a strong foundation for its application as a tracer for fatty acid uptake and metabolism. Furthermore, the known biological activities of its parent compound, pentadecanoic acid, suggest that **15-iodopentadecanoic acid** and its derivatives could be of interest in broader pharmacological and drug development contexts. Further research is warranted to fully characterize the physicochemical properties and biological activities of **15-iodopentadecanoic acid** to unlock its full potential in scientific and clinical research.

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